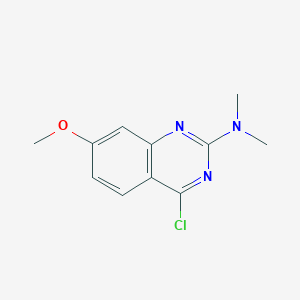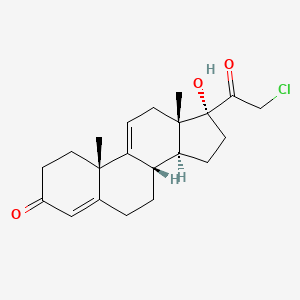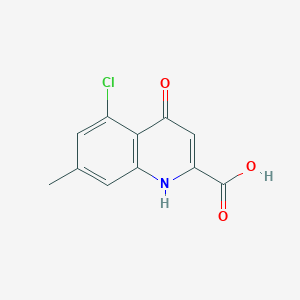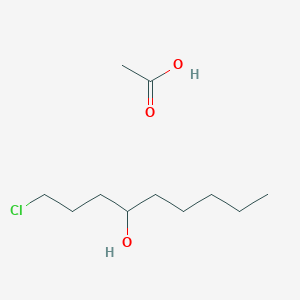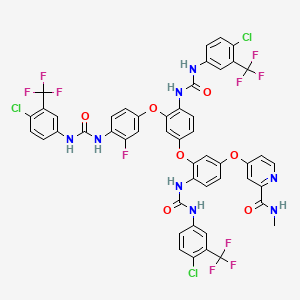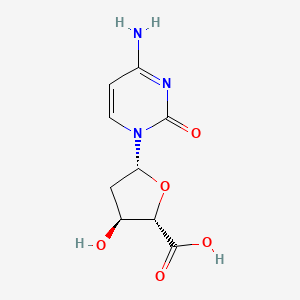![molecular formula C27H37NO5 B13858563 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac O-Methyl Tolterodine Fumarate is a chemical compound with the molecular formula C27H37NO5 and a molecular weight of 455.59 g/mol . It is an analogue of Tolterodine, which is used in the preparation of anticholinergic agents . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of rac O-Methyl Tolterodine Fumarate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.
Methylation: The intermediate is then subjected to methylation to introduce the methoxy group.
Formation of the Final Product: The final step involves the reaction of the methylated intermediate with fumaric acid to form rac O-Methyl Tolterodine Fumarate.
The reaction conditions for these steps include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
rac O-Methyl Tolterodine Fumarate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
rac O-Methyl Tolterodine Fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of anticholinergic agents on various biological systems.
Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting muscarinic receptors.
Industry: It is used in the production of anticholinergic agents and other related compounds.
Mecanismo De Acción
The mechanism of action of rac O-Methyl Tolterodine Fumarate involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in an incomplete emptying of the bladder, which is beneficial in the treatment of overactive bladder syndrome . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, showing negligible activity for other neurotransmitter receptors .
Comparación Con Compuestos Similares
rac O-Methyl Tolterodine Fumarate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Tolterodine: The parent compound, which is also an anticholinergic agent used in the treatment of overactive bladder.
Fesoterodine: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic properties.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure and side effect profile.
The uniqueness of rac O-Methyl Tolterodine Fumarate lies in its specific methylation and fumarate salt form, which can influence its pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C27H37NO5 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
GRLOWKNORGTWSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


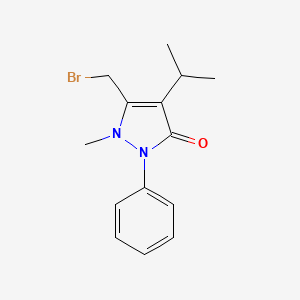
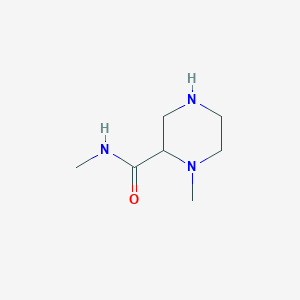
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
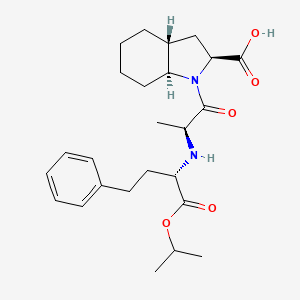
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
